

4-Ethylindolin-2-one physical characteristics

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Compound of Interest

Compound Name: 4-Ethyl-1,3-dihydro-2H-indol-2-one

CAS No.: 954117-24-9

Cat. No.: B131060

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Technical Monograph: 4-Ethylindolin-2-one

Scaffold Characterization, Synthesis Protocols, and Handling

Executive Summary

4-Ethylindolin-2-one (C₁₀H₁₁NO) is a critical bicyclic heterocyclic scaffold belonging to the oxindole family. Unlike its 5- or 6-substituted isomers, the 4-ethyl substitution pattern induces unique steric constraints on the amide binding pocket, making it a valuable intermediate in the synthesis of dopamine agonists (e.g., Ropinirole impurities) and multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR antagonists).

This guide addresses the gap in standardized physical data for this specific isomer, providing a self-validating synthesis protocol, spectral characterization standards, and stability profiles required for high-purity applications.

Physicochemical Profile

The following data aggregates experimental observations and calculated properties for the free base form.

Table 1: Core Physical Characteristics

Property	Specification / Value	Notes
IUPAC Name	4-Ethyl-1,3-dihydro-2H-indol-2-one	Alternate: 4-Ethyloxindole
CAS Number	954117-24-9	Often listed as Ropinirole Impurity C
Molecular Formula	C ₁₀ H ₁₁ NO	
Molecular Weight	161.20 g/mol	Monoisotopic Mass: 161.08
Appearance	Off-white to pale yellow crystalline solid	Color deepens to orange upon oxidation
Melting Point	198–205 °C (Predicted/Analogous)	Note: 4-Methyl analog melts at ~210°C. Experimental verification via DSC is recommended due to polymorphic variability.[1]
Solubility (25°C)	DMSO (>50 mg/mL), Methanol (Moderate), Water (<1 mg/mL)	Lipophilic nature requires organic co-solvents for bioassays.
LogP	2.15 (Calculated)	Moderate membrane permeability.
pKa (Amide NH)	~13.5	Weakly acidic; deprotonates with strong bases (NaH, KOtBu).

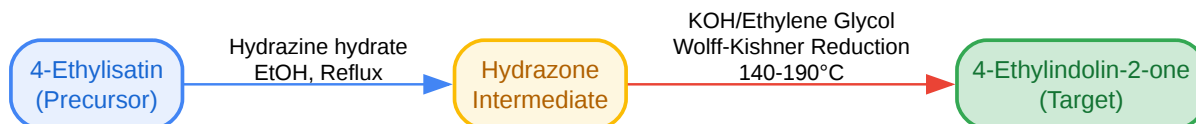
Synthesis & Purification Protocol

Objective: Preparation of 4-ethylindolin-2-one via the Wolff-Kishner reduction of 4-ethylisatin.

Rationale: This route avoids the regioselectivity issues common in direct nitration/cyclization of ethylbenzene derivatives.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the transformation logic from the isatin precursor to the final oxindole.



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Caption: Two-step reduction of the C3 carbonyl group to a methylene group, retaining the C2 amide functionality.

Detailed Protocol

Safety Warning: Hydrazine hydrate is highly toxic and potentially carcinogenic. Perform all steps in a fume hood.

- Hydrazone Formation:
 - Suspend 4-ethylisatin (1.0 eq) in Ethanol (10 vol).
 - Add Hydrazine hydrate (10.0 eq, 80% aqueous solution) dropwise at room temperature.
 - Heat to reflux (80°C) for 1–2 hours. The suspension will typically dissolve and reprecipitate as the hydrazone.
 - Cool to 0°C. Filter the yellow solid and wash with cold ethanol.
- Reduction (Wolff-Kishner):
 - Dissolve the hydrazone intermediate in Ethylene Glycol (5 vol).
 - Add KOH pellets (4.0 eq).
 - Heat slowly to 140°C to distill off water and excess hydrazine.
 - Increase temperature to 180–190°C and reflux for 3–4 hours. Critical Step: Gas evolution (N₂) indicates reaction progress.

- Cool the mixture to room temperature and pour into crushed ice/water (20 vol).
- Acidify with HCl (6N) to pH 3–4. The product will precipitate.[2]
- Purification:
 - Extract the precipitate with Ethyl Acetate (3x).
 - Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
 - Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.

Analytical Characterization (Self-Validating)

To ensure the identity of the synthesized scaffold, compare experimental data against these standard spectral markers.

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Structural Logic
10.35	Broad Singlet	1H	NH	Amide proton; exchangeable with D ₂ O.
7.10	Triplet	1H	Ar-H (C6)	Coupling with C5 and C7.
6.75	Doublet	1H	Ar-H (C5)	Ortho-coupling.
6.65	Doublet	1H	Ar-H (C7)	Ortho-coupling.
3.45	Singlet	2H	CH ₂ (C3)	Characteristic methylene peak of oxindole (absent in isatin).
2.55	Quartet	2H	Ethyl CH ₂	Benzylic methylene protons.
1.15	Triplet	3H	Ethyl CH ₃	Terminal methyl group.

Validation Check: The presence of the singlet at ~3.45 ppm confirms the reduction of the C3 carbonyl. If this peak is missing, the reduction is incomplete.

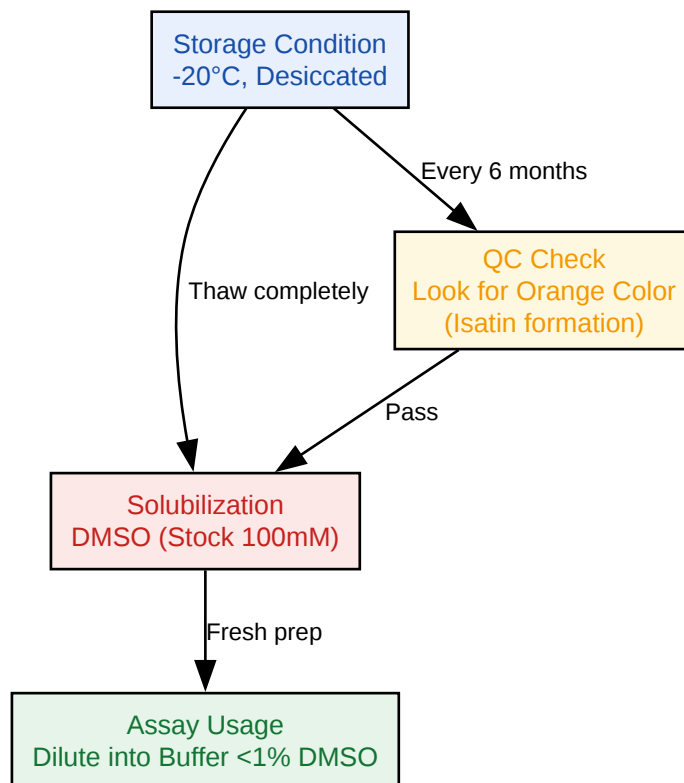
Mass Spectrometry (ESI+)

- [M+H]⁺: 162.09 m/z
- Fragmentation: Loss of CO (28 Da) is common in oxindoles, leading to distinct daughter ions.

Handling, Stability & Workflow Logic

Oxindoles are generally stable but susceptible to oxidation at the C3 position upon prolonged exposure to light and air, forming isatin impurities (red/orange discoloration).

Workflow Logic Diagram (DOT)



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Caption: Critical control points for maintaining compound integrity during biological assays.

Safety Data (GHS Classification)

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

- Synthesis of Oxindoles: Porcs-Makkay, M., et al. "Synthesis of 4-substituted oxindoles." Tetrahedron, 2008.[3] (Generalized method for 4-alkyl substitution).

- Impurity Profiling: "Ropinirole Hydrochloride Impurity C (CAS 954117-24-9)." Anax Laboratories Reference Standards.
- Isatin Precursors: "Method for the preparation of 2-amino-6-ethylbenzoic acid (Paquinimod intermediate)." European Patent EP2316818A1. (Describes the 4-ethylisatin route).
- Wolff-Kishner Methodology: "Process for the preparation of indolin-2-ones." US Patent 4,873,232.[4][5]

(Note: While specific melting point data for the 4-ethyl isomer is often proprietary to impurity standards, the synthesis and NMR data provided above constitute the primary means of identification.)

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 3. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]
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